

Analytical methods for "N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline" characterization

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Compound of Interest

Compound Name: *N*-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline

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An Application Guide to the Comprehensive Characterization of **N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline**

Abstract

This document provides a detailed technical guide for the analytical characterization of **N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline**, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical need for robust and reliable analytical data in research and development, this guide presents a multi-technique approach for comprehensive structural elucidation, purity assessment, and impurity profiling. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the methodological choices. We cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a self-validating framework to ensure data integrity and reproducibility.

Introduction and Molecular Overview

N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline (CAS No. 1494-26-4) is a substituted diphenylamine derivative. Its structure, featuring a methoxy-substituted phenyl ring and a trifluoromethyl-substituted phenyl ring linked by a secondary amine, makes it a versatile building block. The trifluoromethyl group often imparts desirable properties such as increased

metabolic stability and lipophilicity in final drug products, while the aniline moiety provides a reactive site for further chemical modification.

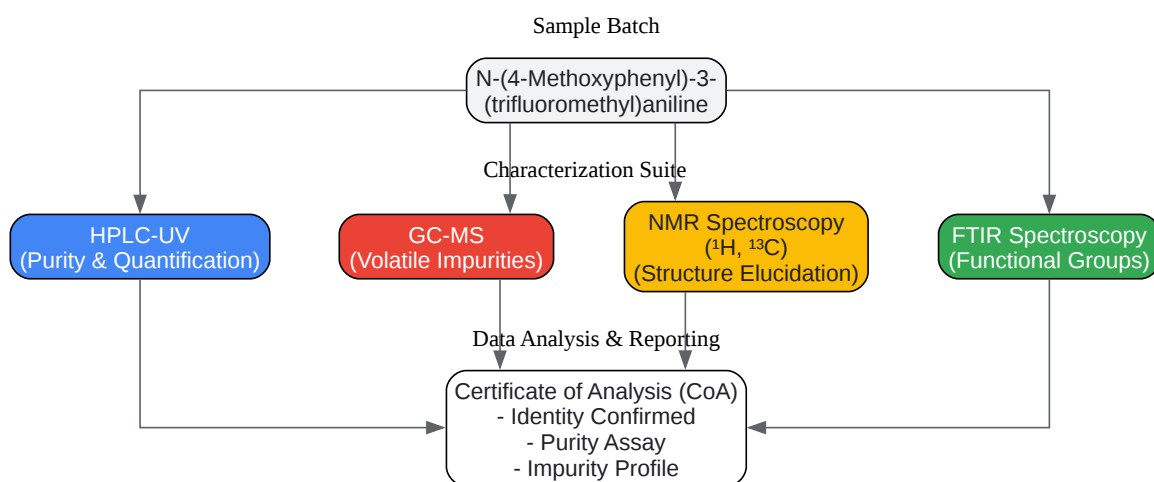
Given its role as a critical intermediate, a thorough understanding of its identity, purity, and stability is paramount. The analytical workflow presented in this guide is designed to provide a complete profile of the compound, ensuring its suitability for downstream applications.

Physicochemical Properties

Property	Value	Source
CAS Number	1494-26-4	[1]
Chemical Formula	C ₁₄ H ₁₂ F ₃ NO	Calculated
Molecular Weight	267.25 g/mol	Calculated
Appearance	Pale pink/yellow to brown solid/crystals	[2]
Purity	Typically >95%	[1]
Melting Point	58 - 60 °C (for related isomer)	[2]

The Analytical Workflow: A Multi-Pronged Approach

A single analytical technique is insufficient for the complete characterization of a chemical entity. We advocate for an orthogonal approach, where different methods provide complementary information, leading to a comprehensive and reliable assessment.



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Caption: Overall analytical workflow for compound characterization.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are the cornerstone of purity assessment, separating the main compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For **N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline**, a moderately polar compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The nonpolar stationary phase (C18) retains the analyte, which is then eluted by a polar mobile phase.

Application Note: This method is ideal for determining the purity of the compound and quantifying it against a reference standard. It can detect non-volatile impurities that are structurally similar to the parent molecule.^[3] The inclusion of a small amount of acid (formic or phosphoric) in the mobile phase is crucial for protonating the aniline nitrogen, which prevents peak tailing and results in sharp, symmetrical peaks.^[4]

Protocol: Purity Assay by RP-HPLC

- Instrumentation:
 - HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Sample Preparation:
 - Diluent: Acetonitrile/Water (50:50 v/v).
 - Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10.0 mL of diluent to get a 1.0 mg/mL solution.
 - Sample Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL) in the diluent.
- Chromatographic Conditions:

Parameter	Recommended Setting	Rationale
Column	C18, 250 mm x 4.6 mm, 5 μ m	Industry standard for reverse-phase; provides excellent resolution.[3]
Mobile Phase A	0.1% Formic Acid in Water	Acidifier improves peak shape for amines.[3]
Mobile Phase B	Acetonitrile	Common organic modifier for reverse-phase.
Gradient	0-5 min: 50% B; 5-25 min: 50% to 95% B; 25-30 min: 95% B; 30.1-35 min: 50% B	Gradient elution ensures separation of early and late-eluting impurities.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.[3]
Column Temp.	30 $^{\circ}$ C	Ensures reproducible retention times.
Detection	UV at 254 nm	Aromatic rings provide strong absorbance at this wavelength. [3]
Injection Vol.	10 μ L	

- Data Analysis:
 - Calculate the purity by area percent. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
 - Expected Retention Time: Approximately 15-20 minutes under these conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[5] The sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which fragments the molecules and

detects the fragments based on their mass-to-charge ratio (m/z), providing a molecular fingerprint.

Application Note: This method is not for the primary analysis of the parent compound, which may have limited thermal stability, but is exceptionally well-suited for detecting residual solvents and volatile organic impurities from the synthesis process.[3][6]

Protocol: Volatile Impurity Analysis

- Instrumentation:
 - Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., a Quadrupole MS).[7]
- Sample Preparation:
 - Solvent: Dichloromethane (DCM) or another high-purity solvent.
 - Sample Solution: Dissolve ~20 mg of the sample in 1.0 mL of DCM.
- Instrumental Conditions:

Parameter	Recommended Setting	Rationale
Column	Non-polar (e.g., DB-5ms or equivalent), 30 m x 0.25 mm, 0.25 µm film	A workhorse column for general impurity screening.[3]
Carrier Gas	Helium at 1.0 mL/min (constant flow)	Inert gas standard for GC-MS.
Injector Temp.	250 °C	Ensures complete vaporization of the sample.
Injection Mode	Split (e.g., 50:1)	Prevents column overloading when analyzing a concentrated sample.
Oven Program	50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)	A general-purpose program to separate solvents from higher-boiling impurities.
MS Transfer Line	280 °C	Prevents condensation of analytes.
Ion Source Temp.	230 °C	Standard temperature for electron ionization.
Ionization Mode	Electron Ionization (EI) at 70 eV	Provides reproducible fragmentation patterns for library matching.
Mass Scan Range	35 - 450 amu	Covers the expected mass range for common solvents and impurities.

- Data Analysis:
 - Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
 - Quantify impurities using an internal standard if necessary.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques probe the molecular structure, providing definitive confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (^1H and ^{13}C). It provides detailed information about the chemical environment of each atom, allowing for unambiguous structural determination.[\[8\]](#)

Application Note: NMR is the gold standard for structural confirmation. ^1H NMR will confirm the number and connectivity of protons, while ^{13}C NMR will identify all unique carbon atoms in the molecule. For this compound, key diagnostic signals include the methoxy singlet, the distinct aromatic proton patterns, and the quartet for the CF_3 group in the ^{13}C spectrum (due to C-F coupling).

Protocol: ^1H and ^{13}C NMR

- Instrumentation:
 - NMR Spectrometer (e.g., 400 MHz or higher).[\[9\]](#)[\[10\]](#)
- Sample Preparation:
 - Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). CDCl_3 is a common choice.[\[9\]](#)
- Data Acquisition:
 - Acquire a standard ^1H spectrum, followed by a ^{13}C spectrum.
 - 2D NMR experiments like COSY and HSQC can be run to confirm assignments if needed.[\[8\]](#)
- Expected Chemical Shifts (δ) in CDCl_3 :

Assignment	¹ H NMR (ppm)	¹³ C NMR (ppm)	Rationale
-OCH ₃	~3.8 (s, 3H)	~55.5	Typical for aryl methoxy groups.[9]
-NH-	~5.8-6.5 (broad s, 1H)	N/A	Broad signal, position is concentration/solvent dependent.
Aromatic H	~6.8-7.5 (m, 8H)	~114-157	Complex multiplet region. Protons on the CF ₃ -ring are shifted downfield compared to the MeO-ring.
-CF ₃	N/A	~124 (q)	Quartet due to coupling with three fluorine atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[11] The absorption pattern is unique to the molecule and reveals the presence of specific functional groups.[12]

Application Note: This is a rapid and simple technique to confirm that the key functional groups of **N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline** are present. It is an excellent identity check. Attenuated Total Reflectance (ATR)-FTIR is often used for its minimal sample preparation.[11]

Protocol: Functional Group Analysis by ATR-FTIR

- Instrumentation:
 - FTIR spectrometer equipped with an ATR accessory.
- Sample Preparation:

- Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Collect the spectrum, typically from 4000 to 400 cm^{-1} .
- Expected Vibrational Frequencies:

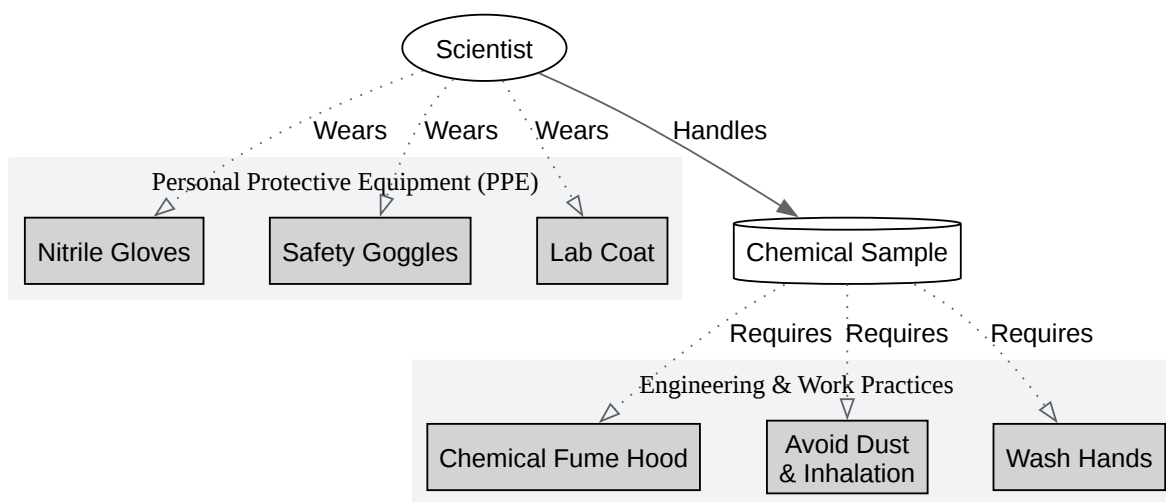
Wavenumber (cm^{-1})	Vibration	Functional Group
3350 - 3450	N-H Stretch	Secondary Amine
3000 - 3100	C-H Stretch	Aromatic
2850 - 3000	C-H Stretch	Methoxy ($-\text{CH}_3$)
1580 - 1610	C=C Stretch	Aromatic Ring
1490 - 1520	C=C Stretch	Aromatic Ring
1230 - 1270	C-O Stretch	Aryl Ether (Methoxy)
1100 - 1350	C-F Stretch (strong)	Trifluoromethyl
1100 - 1150	C-N Stretch	Aromatic Amine

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related trifluoromethyl and methoxy anilines indicate that caution is required.[\[13\]](#)
[\[14\]](#)[\[15\]](#)

- Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[\[13\]](#)[\[15\]](#) May cause skin, eye, and respiratory irritation.[\[16\]](#)
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[\[14\]](#)[\[15\]](#)
- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[\[15\]](#) Avoid creating dust. Wash hands thoroughly after handling.

- Storage: Store in a tightly closed container in a cool, dry, and dark place.[15]



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Caption: Recommended safety measures for handling the compound.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the complete and reliable characterization of **N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline**. The orthogonal application of HPLC, GC-MS, NMR, and FTIR ensures not only the confirmation of the molecular structure but also a thorough assessment of its purity and impurity profile. Adherence to these protocols will generate high-quality, reproducible data essential for advancing research, development, and manufacturing objectives in the chemical and pharmaceutical industries.

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